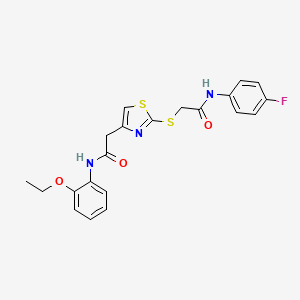
N-(2-ethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O3S2 and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-ethoxyphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, with the CAS number 942001-17-4, is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including molecular interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a molecular formula of C21H20FN3O3S2 and a molecular weight of 445.5 g/mol. Its structure includes an ethoxyphenyl group, a thiazole moiety, and a fluorophenyl amine component, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O3S2 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 942001-17-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole-based compounds inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound's structure suggests potential interactions with key enzymes involved in cancer progression. Molecular docking studies indicate that this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . The inhibition of DHFR could lead to reduced proliferation of tumor cells.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory activity. For example, thiazole derivatives have shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound may possess dual therapeutic potential as both an anticancer and anti-inflammatory agent.
Case Studies
- Case Study on Anticancer Activity : A recent clinical trial involving thiazole derivatives reported a significant reduction in tumor size among patients treated with a related compound. The study highlighted the mechanism of action involving apoptosis and cell cycle modulation .
- In Vivo Studies : Animal models treated with this compound exhibited reduced inflammatory markers compared to control groups, suggesting its potential use in chronic inflammatory conditions .
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-2-28-18-6-4-3-5-17(18)25-19(26)11-16-12-29-21(24-16)30-13-20(27)23-15-9-7-14(22)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYBQWIHZOMJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














